molecular formula C5H7Br2NO B13742706 Acetamide, 2-bromo-N-(2-bromoallyl)- CAS No. 102585-36-4

Acetamide, 2-bromo-N-(2-bromoallyl)-

Cat. No.: B13742706
CAS No.: 102585-36-4
M. Wt: 256.92 g/mol
InChI Key: DBDWCAOPFYAKDV-UHFFFAOYSA-N
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Description

Acetamide, 2-bromo-N-(2-bromoallyl)- is a chemical compound with the molecular formula C5H7Br2NO It is a derivative of acetamide, where the hydrogen atoms in the amide group are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-bromo-N-(2-bromoallyl)- typically involves the bromination of acetamide derivatives. One common method is the reaction of acetamide with bromine in the presence of a catalyst. The reaction conditions often include:

    Solvent: Acetic acid or dichloromethane

    Temperature: Room temperature to 50°C

    Catalyst: Iron(III) bromide or aluminum bromide

Industrial Production Methods

Industrial production of Acetamide, 2-bromo-N-(2-bromoallyl)- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-bromo-N-(2-bromoallyl)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of bromine oxides or brominated organic compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Acetamide, 2-bromo-N-(2-bromoallyl)- has various applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

    Industry: Utilized in the production of brominated flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-bromo-N-(2-bromoallyl)- involves its interaction with molecular targets through bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved may include:

    Enzyme Inhibition: Bromine atoms can inhibit enzymes by binding to active sites.

    DNA Interaction: The compound can interact with DNA, leading to potential mutagenic effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-bromophenyl)-: Similar structure but with a bromophenyl group instead of a bromoallyl group.

    Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Contains an iodo and methyl group in addition to bromine.

Uniqueness

Acetamide, 2-bromo-N-(2-bromoallyl)- is unique due to the presence of two bromine atoms in the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other acetamide derivatives.

This detailed article provides a comprehensive overview of Acetamide, 2-bromo-N-(2-bromoallyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

102585-36-4

Molecular Formula

C5H7Br2NO

Molecular Weight

256.92 g/mol

IUPAC Name

2-bromo-N-(2-bromoprop-2-enyl)acetamide

InChI

InChI=1S/C5H7Br2NO/c1-4(7)3-8-5(9)2-6/h1-3H2,(H,8,9)

InChI Key

DBDWCAOPFYAKDV-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)CBr)Br

Origin of Product

United States

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